molecular formula C19H18N2 B5039249 4-ethyl-5-methyl-2,6-diphenylpyrimidine

4-ethyl-5-methyl-2,6-diphenylpyrimidine

Cat. No.: B5039249
M. Wt: 274.4 g/mol
InChI Key: JAFSTAJESWRDRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethyl-5-methyl-2,6-diphenylpyrimidine is a multi-substituted pyrimidine derivative of significant interest in medicinal chemistry as a privileged scaffold for drug discovery. This compound belongs to a class of 2,6-diphenylpyrimidines that serve as key intermediates for the late-stage, direct functionalization of bioactive molecules via modern C–H activation methodologies . These methods allow for the introduction of additional aryl groups to generate unprecedented oligo-aryl compounds with enhanced 3D features and steric bulk, which are valuable for creating targeted molecular libraries . Pyrimidine-based compounds, particularly those with phenyl extensions, are extensively investigated for their diverse biological activities. These activities include potential neuroprotective effects through the inhibition of endoplasmic reticulum (ER) stress, apoptosis, and the NF-κB inflammatory pathway, as observed in closely related triazole-pyrimidine hybrids . Furthermore, the 2,6-diphenylpyrimidine core is a known pharmacophore with documented relevance in anti-infective and anticancer research, making it a versatile building block for hit-to-lead optimization campaigns . Researchers utilize this compound as a sophisticated precursor to access structurally complex molecules for screening against a range of biological targets. It is strictly for research purposes in a controlled laboratory environment.

Properties

IUPAC Name

4-ethyl-5-methyl-2,6-diphenylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2/c1-3-17-14(2)18(15-10-6-4-7-11-15)21-19(20-17)16-12-8-5-9-13-16/h4-13H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAFSTAJESWRDRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC(=N1)C2=CC=CC=C2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-5-methyl-2,6-diphenylpyrimidine typically involves multi-step organic reactions. One common method is the Biginelli condensation, which is a three-component reaction involving an aldehyde, a β-keto ester, and urea or thiourea. The reaction conditions often include acidic catalysts and elevated temperatures to facilitate the formation of the pyrimidine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts such as palladium or ruthenium complexes may be employed to improve reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

4-ethyl-5-methyl-2,6-diphenylpyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized pyrimidine derivatives .

Scientific Research Applications

4-ethyl-5-methyl-2,6-diphenylpyrimidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in drug development.

    Industry: It is utilized in the production of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 4-ethyl-5-methyl-2,6-diphenylpyrimidine involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the functional groups present on the compound .

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents (Positions) Key Properties/Applications Reference
4-Ethyl-5-methyl-2,6-diphenylpyrimidine Ethyl (4), methyl (5), phenyl (2,6) High lipophilicity; potential for membrane permeability
4-Bromo-2,6-diphenylpyrimidine Bromo (4), phenyl (2,6) Electrophilic reactivity for cross-coupling
4,6-Dichloro-5-methoxypyrimidine Cl (4,6), OMe (5) Halogen bonding in crystal packing; antimicrobial activity
6-(2-Amino-5-(CF₃)phenyl)-5-MeO-pyrimidine CF₃ (5), NH₂ (2), OMe (5) Enhanced metabolic stability (trifluoromethyl)
Ethyl 2-[6-Me-4-(thietan-3-yloxy)pyrimidine] Thietan-3-yloxy (4), S-acetate (2) Sulfur-driven solubility modulation

Key Observations:

  • Electron-Donating vs.
  • Crystal Packing: Halogenated analogs (e.g., 4,6-dichloro-5-methoxypyrimidine) exhibit intermolecular Cl···N interactions (3.09–3.10 Å), enabling dense 3D frameworks . In contrast, alkyl-substituted derivatives like the target compound likely rely on van der Waals forces for packing.
  • Bioactivity: Trifluoromethyl groups (e.g., in Reference Example 66 ) improve metabolic stability and binding affinity in drug candidates, whereas thietan-oxy groups ( ) may alter solubility and toxicity profiles.

Physicochemical and Analytical Data

Property This compound (Predicted) 4,6-Dichloro-5-methoxypyrimidine 6-(2-Amino-5-(CF₃)phenyl)-5-MeO-pyrimidine
Molecular Weight ~330 g/mol 195.03 g/mol 299 g/mol (LCMS: m/z 299 [M+H]⁺)
Melting Point Not reported 313–315 K Not reported
HPLC Retention Time Not available 0.82 minutes (Condition SQD-FA05)
Solubility Low (alkyl-dominated) Moderate (Cl/OMe) Low (CF₃-driven hydrophobicity)

Notes:

  • The target compound’s higher molecular weight and alkyl groups suggest lower aqueous solubility compared to smaller, polar analogs like 4,6-dichloro-5-methoxypyrimidine.
  • LCMS data for trifluoromethyl-containing derivatives highlights the utility of mass spectrometry in characterizing such compounds.

Q & A

Basic Questions

Q. What are the standard synthetic routes for 4-ethyl-5-methyl-2,6-diphenylpyrimidine, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via condensation reactions using substituted pyrimidine precursors. For optimization, employ a factorial design approach (e.g., varying temperature, solvent polarity, and catalyst loading) to identify critical parameters . Statistical methods like response surface methodology (RSM) can minimize experimental runs while maximizing yield . Computational reaction path searches (e.g., quantum chemical calculations) can predict feasible pathways and transition states, reducing trial-and-error experimentation .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy (¹H, ¹³C, DEPT) to confirm substituent positions and purity .
  • IR spectroscopy to identify functional groups (e.g., C=N stretching in pyrimidine rings).
  • High-resolution mass spectrometry (HRMS) for molecular weight validation .
  • X-ray crystallography (if crystals are obtainable) to resolve ambiguities in stereochemistry or crystal packing .

Q. How can researchers ensure reproducibility in synthesizing this compound?

  • Methodological Answer : Document all experimental parameters (e.g., solvent grade, reaction time, purification steps). Use process control tools (e.g., in situ monitoring via FTIR or HPLC) to track reaction progress and intermediates . Validate reproducibility through triplicate experiments with statistical error margins (e.g., ±5% yield deviation) .

Advanced Research Questions

Q. How can computational chemistry guide the design of derivatives with enhanced properties (e.g., catalytic or photophysical activity)?

  • Methodological Answer :

  • Perform density functional theory (DFT) calculations to predict electronic properties (e.g., HOMO-LUMO gaps, charge distribution) .
  • Use molecular docking or molecular dynamics simulations to assess interactions with biological targets or materials .
  • Validate predictions experimentally (e.g., UV-Vis spectroscopy for photophysical properties) and refine computational models iteratively .

Q. What strategies resolve contradictions between experimental data and theoretical predictions for this compound?

  • Methodological Answer :

  • Cross-validation : Compare experimental results (e.g., reaction yields, spectroscopic data) with multiple computational models (e.g., DFT vs. semi-empirical methods) .
  • Sensitivity analysis : Identify which theoretical assumptions (e.g., solvent effects, basis sets) most impact discrepancies .
  • Collaborative frameworks : Integrate interdisciplinary approaches (e.g., combining synthetic chemistry with machine learning) to reconcile data .

Q. How can researchers investigate the compound’s stability under varying environmental conditions (e.g., light, humidity)?

  • Methodological Answer :

  • Design accelerated stability studies using controlled environmental chambers to simulate stress conditions .
  • Monitor degradation products via LC-MS or GC-MS and correlate with computational degradation pathways .
  • Apply Arrhenius kinetics to extrapolate shelf-life predictions from high-temperature stability data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.